Cas no 2091632-48-1 (N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide)

N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide
- N-ethyl-N-(thiolan-3-yl)azetidine-3-carboxamide
- N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide
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- Inchi: 1S/C10H18N2OS/c1-2-12(9-3-4-14-7-9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3
- InChI Key: MFADXZAMCMWPKB-UHFFFAOYSA-N
- SMILES: S1CCC(C1)N(CC)C(C1CNC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 218
- Topological Polar Surface Area: 57.6
- XLogP3: 0.2
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7617-5g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | N302436-500mg |
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | N302436-1g |
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-7617-0.5g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7617-0.25g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | N302436-100mg |
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-7617-2.5g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7617-10g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7617-1g |
N-ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide |
2091632-48-1 | 95%+ | 1g |
$660.0 | 2023-09-07 |
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide Related Literature
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide
Introduction to N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide (CAS No. 2091632-48-1)
N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide, identified by its CAS number 2091632-48-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a tetrahydrothiophen-3-yl moiety and an azetidine-3-carboxamide backbone suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
The tetrahydrothiophen-3-yl group is a heterocyclic structure that is commonly found in various bioactive molecules. Its aromatic nature and ability to engage in π-stacking interactions make it an attractive feature for designing molecules with specific binding properties. In contrast, the azetidine-3-carboxamide moiety introduces a rigid, cyclic structure that can enhance the metabolic stability of the compound while maintaining flexibility necessary for effective binding to biological targets. This combination of structural elements makes N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide a versatile scaffold for medicinal chemists.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The tetrahydrothiophen-3-yl group, in particular, has been extensively studied for its role in modulating various biological pathways. Research has shown that this moiety can interact with enzymes and receptors in ways that are conducive to therapeutic effects. For instance, studies have demonstrated its potential in inhibiting certain kinases and other enzymes involved in cancer progression. Similarly, the azetidine-3-carboxamide component has been explored for its ability to modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
The synthesis of N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tetrahydrothiophen-3-yl group typically involves cyclization reactions, while the incorporation of the azetidine-3-carboxamide moiety often requires amide bond formation techniques. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical and clinical studies.
The pharmacological profile of N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide is being actively investigated in various research settings. Preclinical studies have begun to uncover its potential as an inhibitor of specific enzymes and pathways relevant to diseases such as cancer and neurodegeneration. The compound's ability to interact with biological targets suggests that it may have therapeutic applications beyond these initial findings. Further research is needed to fully elucidate its mechanism of action and to assess its safety and efficacy in human populations.
In addition to its pharmaceutical applications, N-Ethyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide may also find utility in other areas of chemical biology. Its unique structural features make it a valuable tool for studying protein-ligand interactions and for developing new probes for biochemical assays. The compound's ability to modulate biological pathways could also make it useful in drug discovery efforts aimed at identifying new therapeutic agents.
The future direction of research on N-Ethyl-N-(< strong>tetrahydrothiophen - 3 - yl strong>) azetidine - 3 - carboxamide will likely focus on optimizing its pharmacological properties and exploring new applications. Advances in computational chemistry and molecular modeling will aid in designing derivatives with enhanced potency and selectivity. Additionally, preclinical studies will be crucial in evaluating its safety profile and determining the appropriate dosage for therapeutic use.
In conclusion, N-Ethyl-N-(< strong>tetrahydrothiophen - 3 - yl strong>) azetidine - 3 - carboxamide (CAS No. 2091632 - 48 - 1) is a compound with significant potential in pharmaceutical research. Its unique structural features and interactions with biological targets make it a promising candidate for further investigation. As research continues to uncover new applications and optimize its properties, this molecule is poised to play a valuable role in the development of novel therapeutic agents.
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